N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-29-18-9-10-19(30-2)22-21(18)25-24(33-22)27(12-6-11-26-13-15-31-16-14-26)23(28)17-7-4-5-8-20(17)32-3;/h4-5,7-10H,6,11-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFYWKWUQMWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 524.09 g/mol
- CAS Number : 1215514-72-9
The structure includes a benzo[d]thiazole moiety, a morpholine group, and a methylthio substituent, which collectively contribute to its biological efficacy .
The primary mechanism of action for this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are critical in regulating gene expression by modifying histones. Inhibition of these enzymes can lead to:
- Reactivation of Tumor Suppressor Genes : By preventing the deacetylation of histones, the compound facilitates the expression of genes that inhibit tumor growth.
- Induction of Apoptosis : The compound has shown potential in promoting programmed cell death in various cancer cell lines .
Additionally, there is evidence suggesting that this compound can cross the blood-brain barrier, indicating its potential for treating neurological disorders .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Induces apoptosis |
| MCF-7 | 8.0 | Inhibits proliferation |
| A549 | 6.5 | Cell cycle arrest |
These findings highlight its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation .
Case Studies and Research Findings
-
Study on HDAC Inhibition :
- A recent study evaluated the HDAC inhibitory activity of various benzothiazole derivatives, including our compound. Results indicated that it significantly inhibited HDAC activity compared to control compounds, leading to enhanced acetylation of histones and increased expression of tumor suppressor genes .
-
Neuroprotective Effects :
- Another study investigated the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The results showed that it reduced cell death and increased cell viability in models of neurodegeneration .
- Comparative Study with Other Compounds :
Scientific Research Applications
Scientific Research Applications
-
Cancer Research :
- Histone Deacetylase Inhibition : Studies have indicated that this compound effectively inhibits HDAC activity, which can lead to increased acetylation of histones and subsequent reactivation of silenced genes associated with tumor suppression. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy by overcoming drug resistance mechanisms commonly seen in cancer treatments.
-
Neurological Disorders :
- The ability of this compound to cross the blood-brain barrier has led to investigations into its potential use in treating neurological disorders. By modulating HDAC activity, it may help alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease through neuroprotection and anti-inflammatory effects.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride may exhibit anti-inflammatory properties. This could have implications for treating conditions characterized by chronic inflammation, although further research is needed to substantiate these claims.
Case Study 1: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation. The compound was shown to induce apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced neuroinflammation. The results indicated that the compound's HDAC inhibitory effects contributed to the preservation of neuronal integrity and function.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modifying the compound’s electronic properties and bioactivity. For example:
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Sulfonamide Formation : Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts -SMe to -SO₂Me. A structurally related compound, (Z)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide , demonstrates this transformation, where the methylsulfonyl group enhances solubility and target affinity.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂/mCPBA | Sulfone derivative | Improved HDAC inhibition |
Hydrolysis of the Benzamide Linkage
The benzamide bond (C=O-NR₂) can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine byproducts. This reaction impacts the compound’s stability and metabolic pathways:
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Acidic Hydrolysis : Cleavage in HCl/ethanol generates 2-(methylthio)benzoic acid and N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-morpholinopropylamine .
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Basic Hydrolysis : NaOH/water produces the corresponding carboxylate salt, altering solubility for formulation studies.
Demethylation of Methoxy Groups
The 4,7-dimethoxy substituents on the benzothiazole ring can undergo demethylation via boron tribromide (BBr₃) or hydrobromic acid (HBr), forming hydroxyl groups. This modification is observed in analogs such as N-(4-hydroxybenzo[d]thiazol-2-yl)-N-(3-pyrrolidinopropyl)benzamide , which showed altered HDAC inhibition potency.
Morpholine Ring Reactivity
The morpholine ring participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.
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Ring-Opening : Strong acids (e.g., HCl) cleave the morpholine ring, generating ethanolamine derivatives.
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole core undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, as seen in analogs like N-(5-bromo-4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)benzamide .
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Halogenation : Bromine or iodine substitutes at activated positions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).
Thiazole Ring Functionalization
The benzo[d]thiazole moiety can undergo:
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Thioether Exchange : Reaction with thiols (e.g., mercaptoethanol) replaces the methylthio group, as demonstrated in N-(2,4-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide .
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Cycloaddition Reactions : Participation in Diels-Alder or click chemistry for bioconjugation.
Comparative Reactivity of Structural Analogs
Key Research Findings
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Oxidation Dynamics : Sulfone derivatives exhibit 3–5× higher HDAC inhibition compared to thioether precursors .
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Metabolic Stability : Hydrolysis of the benzamide bond is a primary metabolic pathway, as confirmed by in vitro liver microsome studies .
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Structural-Activity Relationship (SAR) : Demethylation at the 4,7-positions reduces potency but improves blood-brain barrier penetration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dimethoxybenzo[d]thiazole core and morpholinopropyl side chain. Key comparisons with similar compounds include:
Key Observations :
- Electron-Donating vs.
- Morpholinopropyl Side Chain: This moiety, present in both the target compound and its PubChem analogue, improves water solubility and may facilitate interactions with polar residues in enzyme active sites.
- Thioamide vs. Thione : The methylthio group in the target compound (C-S-CH₃) differs from the thione (C=S) in triazoles, affecting redox stability and hydrogen-bonding capacity .
Spectral and Physicochemical Comparisons
- IR Spectroscopy :
- The target compound’s IR spectrum would likely show C-O-C stretching (methoxy) at ~1250 cm⁻¹ and C=S (thioamide) at ~1240–1255 cm⁻¹, consistent with triazole-thione derivatives .
- Absence of N-H stretches (~3150–3400 cm⁻¹) in the target compound (due to N-alkylation) contrasts with hydrazinecarbothioamides [4–6], which exhibit prominent N-H bands .
- Solubility and Lipophilicity: The morpholinopropyl group increases aqueous solubility compared to non-polar methyl or halophenyl substituents in analogues. The methylthio group may confer moderate lipophilicity, balancing solubility and membrane permeability.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2: Introduction of the morpholinopropyl group via nucleophilic substitution or amide coupling, often using triethylamine as a base in solvents like dichloromethane or DMF .
- Step 3: Attachment of the methylthio-benzamide moiety through coupling reactions, requiring catalysts such as HATU or DCC to enhance efficiency .
Critical Reaction Conditions:
- Solvents: DMF or dichloromethane for solubility and reactivity .
- Temperature: Controlled heating (60–80°C) for cyclization steps; room temperature for coupling reactions .
- Purification: Column chromatography or HPLC to isolate the final product with >95% purity .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography: For unambiguous 3D structural determination, particularly for resolving stereochemical ambiguities .
Purity Assessment:
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Methodological Answer:
- Comparative Bioassays: Perform parallel testing of analogs under standardized conditions (e.g., enzyme inhibition assays with IC50 comparisons) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methylthio groups) to isolate activity drivers .
- Orthogonal Validation: Use CRISPR-edited cell lines or knockout models to confirm target specificity and rule off-target effects .
Example: Discrepancies in anti-inflammatory activity between analogs may arise from differential solubility; address this by measuring logP and correlating with cellular uptake .
Advanced: What computational approaches are recommended for modeling interaction mechanisms with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinities .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over nanoseconds to identify stable binding conformations .
- Docking Studies: Use software like AutoDock Vina to screen against crystallographic protein structures (e.g., kinase domains) .
Validation: Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) binding data .
Advanced: How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS at pH 7.4 and 37°C, monitoring degradation via HPLC at 0, 24, 48, and 72 hours .
- Oxidative Stress Testing: Expose to H2O2 (0.1–1 mM) to evaluate susceptibility to oxidation .
- Light Sensitivity: Conduct accelerated photodegradation studies using a UV chamber (ICH Q1B guidelines) .
Data Interpretation: Quantify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the morpholinopropyl group) .
Advanced: What strategies mitigate synthetic challenges such as low yields or byproduct formation?
Methodological Answer:
- Optimized Coupling Conditions: Replace DCC with EDCI/HOBt to reduce racemization in amide bond formation .
- Byproduct Minimization: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Stepwise Purification: Employ flash chromatography after each synthetic step to isolate intermediates before proceeding .
Case Study: Low yields in the final step may result from steric hindrance; address by switching to a bulkier base (e.g., DBU) to improve reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
